molecular formula C12H16F2O2 B13081712 2-(3,5-Difluoro-4-isobutoxyphenyl)ethanol

2-(3,5-Difluoro-4-isobutoxyphenyl)ethanol

Cat. No.: B13081712
M. Wt: 230.25 g/mol
InChI Key: IWLUUKBLUNHTLO-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3,5-difluorophenethyl alcohol is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenethyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3,5-difluorophenethyl alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and iso-butyl bromide.

    Alkylation Reaction: The 3,5-difluorophenol undergoes an alkylation reaction with iso-butyl bromide in the presence of a base such as potassium carbonate to form 4-iso-butoxy-3,5-difluorophenol.

    Reduction Reaction: The 4-iso-butoxy-3,5-difluorophenol is then reduced using a reducing agent like sodium borohydride to yield 4-iso-Butoxy-3,5-difluorophenethyl alcohol.

Industrial Production Methods

In an industrial setting, the production of 4-iso-Butoxy-3,5-difluorophenethyl alcohol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3,5-difluorophenethyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-iso-Butoxy-3,5-difluorobenzaldehyde or 4-iso-Butoxy-3,5-difluorobenzoic acid.

    Reduction: 4-iso-Butoxy-3,5-difluorophenethyl alkane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-iso-Butoxy-3,5-difluorophenethyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3,5-difluorophenethyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-iso-Butoxy-4,5-difluorophenethyl alcohol
  • 4-iso-Butoxy-2,6-difluorophenethyl alcohol
  • 4-iso-Butoxy-3,5-dichlorophenethyl alcohol

Uniqueness

4-iso-Butoxy-3,5-difluorophenethyl alcohol is unique due to the specific positioning of the butoxy group and fluorine atoms, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H16F2O2

Molecular Weight

230.25 g/mol

IUPAC Name

2-[3,5-difluoro-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H16F2O2/c1-8(2)7-16-12-10(13)5-9(3-4-15)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3

InChI Key

IWLUUKBLUNHTLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)CCO)F

Origin of Product

United States

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